N-Cyclohexyl-N-phenylnitrous amide
Description
Historical Context and Evolution of Nitrosamide Chemistry
The study of N-nitroso compounds, including N-nitrosamides, dates back to the mid-20th century. Initial research into these compounds was driven by their chemical properties and the discovery of their biological activities. ontosight.ai A significant milestone in the history of related N-nitroso compounds, the N-nitrosamines, was the report by John Barnes and Peter Magee in 1956, which identified dimethylnitrosamine as a carcinogen in rats. mit.edu This discovery spurred extensive research into the toxicology and chemistry of the entire class of N-nitroso compounds.
The evolution of nitrosamide chemistry has been closely linked to advancements in analytical techniques and a growing understanding of their formation mechanisms. freethinktech.comresearchgate.net Initially, research focused on their synthesis and basic reactivity. researchgate.net More recently, the focus has shifted towards their role as potential contaminants in various consumer products and pharmaceuticals, leading to heightened regulatory scrutiny. researchgate.net
Academic Relevance of N-Cyclohexyl-N-phenylnitrous Amide
Despite the broad interest in N-nitrosamides, specific academic research focusing on this compound is limited. While its fundamental properties can be predicted from general chemical principles, detailed experimental studies on its synthesis, reactivity, and potential applications are not extensively reported.
The synthesis of N-nitrosamides, in general, involves the reaction of a secondary amide with a nitrosating agent, such as nitrous acid, under acidic conditions. mit.edu It is presumed that this compound can be synthesized via the nitrosation of N-cyclohexyl-N-phenylamine. However, specific, optimized, and detailed synthetic protocols for this particular compound are not readily found in peer-reviewed literature.
The academic relevance of this compound is likely tied to the broader study of N-nitrosamides. Research in this area often focuses on structure-activity relationships, decomposition pathways, and the development of analytical methods for their detection. acs.org Without specific studies, the unique contributions of the cyclohexyl and phenyl groups to the properties and reactivity of the molecule remain a matter of scientific conjecture based on known chemical principles.
Current Research Landscape and Future Perspectives
The current research landscape for N-nitrosamides is heavily influenced by their emergence as a "cohort of concern" due to their potential mutagenic properties. nih.gov A significant portion of recent research is dedicated to understanding their formation in pharmaceutical products, developing sensitive analytical methods for their detection at trace levels, and establishing safe exposure limits. researchgate.net
Recent advancements in the field include the development of novel synthetic methods for N-nitrosamides, which can be utilized in various organic transformations. researchgate.net These compounds have been explored as intermediates in the synthesis of other structurally significant molecules. researchgate.net
The future perspectives for N-nitrosamide research will likely continue to be driven by safety and regulatory concerns. There is a growing need for a deeper understanding of the structure-activity relationships within this class to better predict the potential risks associated with different N-nitrosamides. acs.org Furthermore, research into novel methods for the degradation and removal of these compounds from various matrices is an area of active investigation. acs.org
For this compound specifically, future research could involve its synthesis and full spectroscopic characterization to provide a foundational dataset for the scientific community. Subsequent studies could then explore its specific reactivity, thermal stability, and decomposition products, contributing to a more comprehensive understanding of the broader N-nitrosamide class.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 54955-24-7 |
| XLogP3 | 3.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
CAS No. |
54955-24-7 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-cyclohexyl-N-phenylnitrous amide |
InChI |
InChI=1S/C12H16N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
GJYCLZXZRHVEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)N=O |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are indispensable for the unambiguous verification of the structure of N-Cyclohexyl-N-phenylnitrous amide. These techniques provide detailed information on the connectivity of atoms and the nature of the chemical bonds, confirming the presence of the cyclohexyl, phenyl, and nitrous amide moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the carbon and proton framework of the molecule. The chemical shifts, signal multiplicities, and coupling constants observed in ¹H and ¹³C NMR spectra offer definitive evidence for the proposed structure.
Proton (¹H) NMR Data Interpretation
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the phenyl and cyclohexyl groups. The aromatic protons of the phenyl ring typically appear in the downfield region, from 7.30 to 7.50 ppm. The methine proton on the cyclohexyl ring, directly attached to the nitrogen atom, is observed as a multiplet at approximately 4.50 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring produce a complex series of multiplets in the upfield region, between 1.10 and 1.90 ppm.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.30-7.50 | m | Aromatic protons (5H) |
| 4.50 | m | N-CH (1H) |
| 1.10-1.90 | m | Cyclohexyl protons (10H) |
Note: m = multiplet
Carbon-13 (¹³C) NMR Data Interpretation
The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the phenyl ring resonate in the aromatic region, typically between 125.0 and 145.0 ppm. The signal for the carbon atom of the cyclohexyl ring bonded to the nitrogen (C-N) appears at approximately 60.0 ppm. The other cyclohexyl carbons are observed in the 25.0 to 32.0 ppm range.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 125.0-145.0 | Aromatic carbons |
| 60.0 | N-CH |
Advanced Two-Dimensional (2D) NMR Correlations
To resolve signal overlap and unambiguously assign proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY spectra establish the connectivity between adjacent protons within the cyclohexyl ring, while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Low-Temperature NMR for Solution-Phase Conformational Studies
Due to the restricted rotation around the N-N bond of the nitrous amide group, this compound can exist as a mixture of E/Z conformers. Low-temperature NMR studies are crucial for investigating these conformational dynamics. At reduced temperatures, the rate of interconversion between conformers slows sufficiently to allow for the observation of separate signals for each distinct conformation, providing insights into their relative stabilities and the energy barrier to rotation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The most prominent absorption bands are those corresponding to the N=O and N-N stretching vibrations of the nitrous amide group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as the C=C stretching of the phenyl ring, are also readily identified.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 1450-1500 | N=O Stretch | Nitrous Amide |
| 1050-1150 | N-N Stretch | Nitrous Amide |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2950 | C-H Stretch | Aliphatic |
This comprehensive spectroscopic analysis provides a detailed and confirmed structural profile of this compound, forming a fundamental basis for understanding its chemical properties and reactivity.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for the characterization of N-nitrosamides, offering unparalleled sensitivity and specificity. It provides critical information regarding the molecular weight and fragmentation patterns of the analyte.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unequivocal identification of this compound by providing its exact mass with high accuracy and precision. This technique distinguishes the target compound from other molecules that may have the same nominal mass but differ in their elemental composition. Instruments like Quadrupole-Orbitrap (Q-Exactive) or Time-of-Flight (TOF) mass spectrometers can achieve mass resolutions exceeding 60,000, enabling the determination of molecular formulas with confidence. nih.govacs.org
For this compound, with the molecular formula C₁₂H₁₆N₂O, the theoretical exact mass can be calculated. HRMS analysis would aim to measure this mass with an error of less than 5 parts per million (ppm). lcms.cz The high mass accuracy of the technique helps to obtain good selectivity for detection. rsc.orgrsc.org
Table 1: Computed HRMS Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O | nih.gov |
| Monoisotopic Mass | 204.126263138 Da | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | C1CCC(CC1)N(C2=CC=CC=C2)N=O | nih.gov |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and robust method for the trace analysis and quantification of N-nitrosamines and related compounds in various matrices. rsc.org This technique combines the separation capabilities of ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry, often utilizing a triple quadrupole or hybrid ion trap-time-of-flight instrument. lcms.czsciex.com
The methodology is particularly suited for compounds that may be thermally unstable, offering a faster alternative to traditional gas chromatography (GC) methods. rsc.orgresearchgate.net In a typical LC-MS/MS workflow for a compound like this compound, reversed-phase chromatography would be employed for separation, followed by detection using electrospray ionization (ESI) in positive mode. rsc.org Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and low detection limits, often in the nanogram per liter (ng/L) range. rsc.orgsciex.com
Table 2: Typical LC-MS/MS Parameters for N-Nitrosamine Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| LC Column | Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) | thermofisher.com |
| Mobile Phase A | Water with 0.1% Formic Acid | thermofisher.com |
| Mobile Phase B | Methanol with 0.1% Formic Acid | thermofisher.com |
| Flow Rate | 0.5 mL/min | sciex.com |
| Injection Volume | 100 µL | rsc.orgthermofisher.com |
| Ionization Source | Heated Electrospray Ionization (HESI) / APCI | rsc.orgsciex.com |
| MS Instrument | Triple Quadrupole or Q-Exactive Orbitrap | rsc.orgsciex.com |
| Scan Type | Multiple Reaction Monitoring (MRM) | sciex.com |
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. mdpi.com While a specific crystal structure for this compound is not publicly available, the application of XRD would provide invaluable data.
If suitable crystals were grown, XRD analysis would unambiguously confirm the molecular connectivity and reveal critical conformational details. mdpi.com This includes the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For N-nitrosamines, the geometry of the C₂N-N=O moiety is of particular interest. Studies on other nitrosamines have shown that the N-N bond (typically ~1.32-1.34 Å) has significant double bond character, leading to a planar C₂N-N=O group and a high rotational barrier. nih.gov The N=O bond length is typically around 1.24-1.26 Å. nih.gov XRD would also elucidate the conformation of the cyclohexyl ring and the relative orientation of the phenyl and cyclohexyl groups with respect to the nitrosamide plane.
Table 3: Typical Bond Geometries in N-Nitrosamines from Crystallographic Data
| Parameter | Typical Value | Significance |
|---|---|---|
| N-N Bond Length | 1.320 - 1.344 Å | Indicates partial double bond character. nih.gov |
| N-O Bond Length | 1.235 - 1.260 Å | Shorter than a single bond, consistent with N=O. nih.gov |
| C-N-N Angle | ~116-119° | Reflects the sp² hybridization of the amino nitrogen. |
| N-N-O Angle | ~111-115° | Defines the geometry of the nitroso group. |
| C₂N-N=O Dihedral | ~0° or ~180° | Confirms the planarity of the nitrosamine (B1359907) group. nih.gov |
Supramolecular Interactions and Hydrogen Bonding Studies
The non-covalent interactions of this compound, particularly its capacity for hydrogen bonding, are crucial for understanding its behavior in solution and in biological systems. While the molecule lacks a hydrogen bond donor in its core structure, the oxygen atom of the nitroso group serves as a primary hydrogen bond acceptor site. uw.edu.pl
Studies on various N-nitrosamines using techniques like NMR spectroscopy have demonstrated that the nitroso oxygen is the preferred site for hydrogen bonding with proton-donating solvents (e.g., water, alcohols). uw.edu.pl This interaction involves the lone pair electrons of the oxygen atom and can significantly influence the molecule's solubility and electronic properties. The strength of this hydrogen bonding can affect the nitrogen NMR shieldings, providing an experimental probe into these interactions. uw.edu.pl The interaction with water, for instance, can induce partial filling of the empty 2π* orbital of the N=O bond, leading to its weakening. rsc.org In the solid state, such intermolecular hydrogen bonds, if formed with co-crystallized solvent or other molecules, would play a key role in defining the crystal packing arrangement. mdpi.com
Chemical Reactivity, Reaction Mechanisms, and Transformational Chemistry
Reactivity of the Nitrosamide Functionality
The N-nitrosamide group, characterized by the N-N=O linkage, is the most reactive site in the molecule and is central to many of its characteristic reactions.
The cleavage of the N-N bond in N-nitrosamides can proceed through several mechanistic pathways, often initiated by acid, base, or electrochemical stimuli. Under acidic conditions, protonation of the nitrosamide can occur at either the nitrogen or the oxygen atom of the nitroso group. Protonation at the nitroso nitrogen is often a key step leading to denitrosation, where the N-N bond breaks to release nitrous acid and the corresponding secondary amine, N-cyclohexylaniline. nih.govrsc.org The stability of the resulting amine and the nature of the acid catalyst can influence the reaction rate and pathway.
Base-promoted N-N bond cleavage is also a recognized transformation for N-nitrosamides. This can occur through a Michael-type addition/elimination sequence, particularly with the assistance of other reagents. rsc.org For N-nitrosamines, which share the N-nitroso functionality, electrochemical oxidation can also induce N-N bond rupture, suggesting that N-Cyclohexyl-N-phenylnitrous amide could undergo similar transformations under appropriate electrochemical conditions. researchgate.net Furthermore, enzymatic cleavage of the N-N bond in N-nitrosamines has been observed, indicating potential for biocatalytic transformations. nih.gov
Recent studies on diboron (B99234) reagents have shown their effectiveness in cleaving the N-N bond in N-nitrosamines. This process is proposed to occur via a stepwise mechanism involving initial deoxygenation to form an N-nitrene intermediate, which then undergoes further reaction. For this reaction to proceed efficiently, the presence of an aryl group, such as the phenyl group in this compound, is often essential as it helps to stabilize the negative charge that develops during the N-N bond cleavage. nih.gov
Table 1: Proposed Mechanistic Steps for N-N=O Bond Cleavage
| Condition | Proposed Key Mechanistic Steps | Products |
| Acidic | 1. Protonation of the nitroso group. 2. Heterolytic cleavage of the N-N bond. | N-Cyclohexylaniline, Nitrous Acid |
| Basic | 1. Michael-type addition to an external reagent. 2. E1cB elimination sequence. | N-Cyclohexylaniline, various byproducts |
| Electrochemical | 1. Oxidation of the nitrosamide. 2. Formation of a radical cation. 3. N-N bond fragmentation. | N-Cyclohexylaniline radical cation, NO radical |
| Diboron Reagent | 1. Deoxygenation to form an N-nitrene. 2. Further reaction of the nitrene. | N-Cyclohexylaniline |
The N-nitroso group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netrsc.orgyoutube.com In the context of N-nitrosoanilines, the nitroso group can coordinate to a metal center, facilitating the activation and subsequent functionalization of the ortho-C-H bonds of the phenyl ring. researchgate.net This strategy has been employed to introduce various substituents, such as hydroxyl groups, at the ortho position of the aniline (B41778) ring. researchgate.net The N-nitroso group can act as a traceless directing group, meaning it can be removed after the desired C-H functionalization has been achieved, often through simple denitrosation. researchgate.net This approach provides a powerful tool for the regioselective synthesis of substituted anilines. For this compound, the nitroso group is expected to direct functionalization to the ortho-positions of the phenyl ring in the presence of suitable transition metal catalysts.
Table 2: Examples of N-Nitroso Directed C-H Functionalization in N-Nitrosoanilines
| Catalyst | Coupling Partner | Product Type | Reference |
| Pd(II) | tert-Butyl hydroperoxide | ortho-Hydroxylated aniline | researchgate.net |
| Rh(III) | Sulfoxonium ylides | Indazole N-oxides | researchgate.net |
| Rh(III) | Olefins | Polymeric materials | researchgate.net |
Reactions Involving the Amide Moiety
The amide group in this compound also exhibits characteristic reactivity, primarily through hydrolysis and reduction.
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by both acids and bases. nih.gov
In acid-catalyzed hydrolysis , the reaction is typically initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of the amine to yield a carboxylic acid and a protonated amine.
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses to expel the amide anion as a leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The hydrolysis of N-alkyl O-arylthioncarbamate esters, which share some structural similarities with N-nitrosamides, has been shown to proceed via an E1cB elimination mechanism under basic conditions. researchgate.net
The amide group can be reduced to an amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. ic.ac.ukmasterorganicchemistry.com The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum species. Subsequent elimination of the oxygen-aluminum complex and a second hydride addition to the resulting iminium ion yields the corresponding amine. In the case of this compound, reduction of the amide group would likely lead to the formation of N,N'-dicyclohexyl-N-phenylmethanediamine, although the nitroso group would also likely be reduced under these conditions.
The reduction of aromatic nitro compounds, a related functionality, can be achieved with reagents like sodium dithionite (B78146) (Na₂S₂O₄). asianpubs.orgrsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net It is plausible that the nitroso group in this compound could also be reduced by such reagents. Studies on the reduction of N-nitrosodiphenylamine with lithium aluminum hydride have shown that it yields the corresponding unsymmetrical diphenylhydrazine. acs.org
Reactivity of the Phenyl and Cyclohexyl Substituents
The cyclohexyl group is a saturated aliphatic ring. Its reactivity is generally lower than that of the other functional groups in the molecule. However, its conformation can influence the accessibility of adjacent reactive sites. In elimination reactions, such as those that might occur on a functionalized cyclohexyl ring, the stereochemical arrangement of the leaving group and a β-hydrogen is crucial. An anti-periplanar arrangement is typically required for an E2 elimination to proceed efficiently. libretexts.orgchemistrysteps.com The bulky nature of the cyclohexyl group can also exert steric hindrance, affecting the rates of reactions at the amide nitrogen.
Decomposition and Degradation Pathways
The thermal stability and decomposition of N-nitrosamines, the class of compounds to which this compound belongs, have been a subject of study, particularly in the context of environmental and industrial processes. Generally, the thermal decomposition of N-nitrosamines is influenced by the molecular structure and the surrounding chemical environment.
Studies on various N-nitrosamines have shown that thermal decomposition can be base-catalyzed and is highly dependent on temperature, with activation energies often around 100 kJ/mol. aiche.org The decomposition of N-nitrosamines typically involves the cleavage of the N-N bond. researchgate.net For N-aryl-N-alkylnitrosamines, thermal decomposition can lead to the formation of the corresponding secondary amine and other products. While specific data for this compound is limited, research on similar compounds provides insight into potential decomposition pathways. researchgate.net The decomposition process for nitrogen-rich heterocyclic compounds has been observed to occur in multiple stages with increasing temperature, often leading to the formation of more stable, higher molecular weight derivatives at higher temperatures. mdpi.com
Table 2: General Thermal Decomposition Characteristics of N-Nitrosamines
| Parameter | Observation |
| Catalysis | Can be base-catalyzed. aiche.org |
| Primary Cleavage | Typically involves the N-N bond. researchgate.net |
| Temperature Dependence | Highly dependent on temperature, with significant decomposition at elevated temperatures. aiche.org |
| Products | Can include the parent secondary amine, nitrogen gas, and other rearrangement or fragmentation products. |
N-nitrosamines are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. nih.govoak.go.kr This process is a key environmental fate pathway for this class of compounds. The photolytic degradation of N-nitrosamines typically involves the cleavage of the N-N bond following the absorption of UV light. researchgate.net
Research has shown that N-nitrosamines exhibit characteristic UV absorption peaks, which makes them susceptible to photolysis. oak.go.krpacewater.com The degradation efficiency is influenced by factors such as the pH of the medium and the presence of other substances. oak.go.kr For instance, photolysis is often more efficient under acidic conditions. nih.govoak.go.kr The primary products of the photolytic degradation of N-nitrosamines are the corresponding secondary amine and nitric oxide, which can be further oxidized to nitrite (B80452) and nitrate. researchgate.netoak.go.kr While specific photochemical studies on this compound are not widely reported, the general principles of N-nitrosamine photochemistry suggest it would be susceptible to degradation by UV light, breaking down into N-cyclohexylaniline and nitrogen oxides.
Table 3: Factors Influencing Photochemical Degradation of N-Nitrosamines
| Factor | Influence on Degradation |
| UV Wavelength | Degradation occurs upon absorption of UV light, typically in the 230-340 nm range. oak.go.krpacewater.com |
| pH | Degradation rate can be pH-dependent, often enhanced in acidic conditions. oak.go.kr |
| Presence of Scavengers | HNO₂ scavengers like urea (B33335) can influence the overall degradation process. nih.gov |
| Chemical Structure | The specific structure of the N-nitrosamine can affect the rate of degradation. oak.go.kr |
Catalytic Applications in Organic Transformations
While specific studies detailing the use of this compound in ruthenium-catalyzed coupling reactions are scarce, the broader field of ruthenium catalysis offers insights into potential transformations. Ruthenium catalysts are known to be effective in a variety of organic reactions, including the reduction and transformation of nitrogen-containing functional groups.
For instance, ruthenium catalysts have been successfully employed for the reductive cleavage of the N-N bond in N-nitrosamines, converting them into the corresponding secondary amines and ammonia. nih.govacs.org This suggests a potential application for this compound as a substrate in ruthenium-catalyzed reduction reactions. Furthermore, ruthenium catalysts have been used in the synthesis of quinolines from nitroarenes and trialkylamines, a process that involves the in-situ reduction of the nitro group to an amine. capes.gov.br Although N-nitrosamides are distinct from nitroarenes, the ability of ruthenium to mediate transformations of nitrogen-oxygen bonds points to the possibility of developing novel catalytic cycles involving this compound as a substrate or precursor. However, without specific research, its role in ruthenium-catalyzed coupling reactions remains speculative.
Rhodium-Catalysed Processes
The N-nitroso group present in compounds like this compound is a versatile directing group for rhodium(III)-catalyzed C-H functionalization reactions. nih.govacs.org Specifically, it enables the ortho-olefination of the phenyl ring under mild conditions. nih.gov This transformation showcases the heightened reactivity provided by the N-nitroso moiety, which facilitates high reaction yields and allows for the use of otherwise challenging substrates, such as unactivated olefins. nih.govacs.org
The catalytic cycle is understood to proceed through several key steps. Mechanistic studies, including deuterium (B1214612) exchange, kinetic analysis, and characterization of rhodium(III) complexes, point to an electrophilic C-H activation as the turnover-limiting step. nih.gov This leads to the formation of a five-membered rhodacycle as a catalytically competent intermediate. nih.gov The N-nitroso group acts as an effective bidentate directing group, coordinating to the rhodium center and positioning it for the selective activation of an ortho C-H bond on the aniline ring.
A significant advantage of this methodology is the synthetic utility of the N-nitroso group as a "transformable" directing group. nih.govacs.org After the C-H functionalization is complete, the nitroso group can be readily converted into other functionalities, most notably an amine group, thereby providing access to a diverse range of substituted aniline derivatives. nih.gov
Palladium-Catalysed Reactions
While direct palladium-catalyzed reactions involving N-nitrosamides as substrates are not extensively documented, the reactivity of related nitrogen-oxygen functional groups in palladium catalysis offers valuable insights. For instance, significant progress has been made in the palladium-catalyzed cross-coupling of nitroarenes, a transformation that was long considered a major challenge. nih.gov This process involves the oxidative addition of a low-valent palladium catalyst into the aryl-NO₂ bond, demonstrating that palladium can effectively activate such functionalities. nih.gov
Furthermore, palladium catalysis has been successfully applied to the addition of nitroalkanes to unactivated alkenes. chemistryviews.org In these reactions, a nitronate anion, formed by deprotonating the nitroalkane, acts as the nucleophile. The proposed mechanism involves the activation of the alkene by palladium, followed by nucleophilic attack from the nitronate to form an alkyl palladacycle intermediate, which then leads to the final product. chemistryviews.org There are also efficient protocols for palladium-catalyzed desulfitative couplings of β-nitrovinyl and o-nitroaryl thioethers to generate conjugated nitro-organic compounds. rsc.org
These examples with nitroarenes and nitroalkanes suggest the potential for this compound to engage in palladium-catalyzed transformations, possibly through pathways involving the activation of the N-N or N=O bonds. However, specific applications and mechanisms for this class of compounds remain an area for future exploration.
Reactivity of Amide-Derived Lithium Species and Enolates
Structure and Aggregation of Lithium Amides in Solution
Lithium amides, such as the one derived from N-cyclohexyl-N-phenylamine, are highly reactive bases and nucleophiles that exhibit complex structural behavior in solution. ethz.ch Rather than existing as simple monomers, they form a variety of oligomeric aggregates, including dimers, tetramers, and higher-order structures. ethz.ch The specific nature of these aggregates is heavily influenced by factors such as the steric bulk of the amide, the solvent, and the presence of additives like other lithium salts. rsc.orgbham.ac.uk
A crucial aspect of their chemistry is the formation of mixed aggregates with other organolithium reagents, such as lithium enolates. nih.govacs.org These mixed aggregates are often the key reactive species in many synthetic transformations. nih.gov The structure of these aggregates has been extensively studied using techniques like multinuclear NMR spectroscopy (¹H, ⁶Li, ¹³C, ¹⁵N) and X-ray crystallography. rsc.orgnih.gov
For example, studies on chiral lithium amides have shown they form well-defined mixed aggregates with lithium enolates, creating a specific chiral environment around the enolate that dictates the stereochemical outcome of subsequent reactions. ethz.chnih.gov Even with achiral amides, the formation of defined aggregate structures plays a critical role in modulating reactivity and selectivity.
Table 1: Factors Influencing Lithium Amide Aggregation
| Factor | Influence on Aggregation State |
| Solvent | Coordinating solvents like THF can break down larger aggregates into smaller, more reactive species by solvating the lithium cations. |
| Amide Structure | Increased steric bulk on the amide generally favors the formation of smaller aggregates (e.g., dimers over tetramers). |
| Additives (e.g., LiCl) | Salts can be incorporated into the aggregates, forming mixed complexes that often exhibit different solubility and reactivity profiles. |
| Temperature | Lower temperatures tend to favor the formation of more organized, higher-order aggregates. |
These structural complexities are fundamental to understanding and controlling the reactivity of lithium amides in organic synthesis. ethz.chrsc.org
Applications in Asymmetric Addition Reactions
A powerful application of lithium amide chemistry is in the field of asymmetric synthesis. psu.edu While the lithium amide derived from N-cyclohexyl-N-phenylamine is itself achiral, it serves as a structural prototype for understanding how lithium amides are used to control stereochemistry. The dominant strategy involves using a chiral lithium amide as an external, non-covalent auxiliary to control the facial selectivity of reactions involving achiral lithium enolates. ethz.chacs.orgacs.org
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. acs.org When a lithium enolate is the nucleophile, its reaction is often mediated by a chiral lithium amide. The amide and the enolate form a well-defined mixed aggregate. nih.gov This chiral aggregate positions the enolate in a sterically biased environment, forcing an incoming electrophile to approach from a specific face, thus inducing high enantioselectivity in the product. acs.orgthieme-connect.de
This methodology has been successfully applied to the asymmetric conjugate addition of lithium amides themselves to enoates, providing a direct route to valuable chiral β-amino esters. acs.orgacs.orgnih.gov
Table 2: Examples of Asymmetric Addition Reactions Mediated by Chiral Lithium Amides
| Enolate/Nucleophile | Electrophile | Chiral Lithium Amide | Product Type | Enantiomeric Excess (ee) |
| Lithium N-benzyltrimethylsilylamide | tert-butyl cinnamate | (R,R)-1,2-diphenylethane-1,2-diamine derivative | β-amino ester | up to 99% |
| Lithium ester enolate | α,β-unsaturated ester | (S)-N-benzyl-1-(pyrrolidin-1-yl)propan-2-amine derivative | γ-keto ester | up to 71% |
| Arylacetic acid dianion | Alkyl halides | C₂-symmetric chiral tetraamine-derived dilithium (B8592608) amide | α-alkylated arylacetic acid | up to 98% |
Data compiled from representative studies demonstrating the principle of chiral lithium amide-mediated asymmetric synthesis. nih.govacs.orgthieme-connect.de
This strategy of using chiral lithium amides as "traceless" auxiliaries is highly valuable as it avoids the need for covalent attachment and subsequent removal of a chiral directing group from the substrate. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of N-Cyclohexyl-N-phenylnitrous amide. These methods, rooted in solving the Schrödinger equation for the molecule, provide a detailed picture of electron distribution and orbital interactions. Early theoretical studies on N-nitrosamines often employed semi-empirical methods like MINDO/3 and CNDO/2 to investigate their mechanisms of action. nih.gov These calculations have been instrumental in proposing pathways for their metabolic activation. nih.gov
The electronic configuration of the nitrosamino group is a key feature, characterized by significant resonance between the neutral and zwitterionic forms. acanthusresearch.com This resonance imparts a partial double bond character to the nitrogen-nitrogen bond, which has profound implications for the molecule's geometry and rotational barriers. acanthusresearch.comcdnsciencepub.com Quantum mechanical calculations help to quantify the extent of this delocalization and its effect on the molecule's stability and reactivity. sapub.org For instance, the stability of a molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. nih.gov Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack, indicating regions of high reactivity. nih.gov
Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of N-nitrosamines due to its balance of computational cost and accuracy. researchgate.net DFT calculations are widely used to determine optimized geometries, vibrational frequencies, and electronic properties such as dipole moments and molecular electrostatic potentials (MEP). nih.gov These calculations can elucidate the electronic properties, stability, and reactivity profiles of complex molecules. nih.gov
For N-nitrosamines, DFT studies can provide valuable data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. The table below illustrates typical parameters that can be obtained from DFT calculations for a representative N-nitrosamine, showcasing the level of detail these methods provide.
| Parameter | Value |
|---|---|
| N-N Bond Length (Å) | ~1.35 |
| N=O Bond Length (Å) | ~1.22 |
| C-N-N Bond Angle (°) | ~118 |
| N-N=O Bond Angle (°) | ~114 |
| Rotational Barrier around N-N Bond (kcal/mol) | ~23 |
These DFT-derived parameters are crucial for understanding the steric and electronic environment around the nitrosamino functional group, which in turn governs the molecule's chemical behavior.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques build upon quantum mechanical foundations to explore the dynamic behavior of molecules, including their conformational flexibility and reaction pathways.
The partial double bond character of the N-N bond in this compound leads to restricted rotation and the existence of stable conformers, often referred to as rotamers or E/Z isomers. acanthusresearch.com These isomers arise from the different spatial arrangements of the cyclohexyl and phenyl groups relative to the N=O bond. acanthusresearch.com The presence of two distinct substituents on the amine nitrogen means that these rotamers are not equivalent and can have different energies and populations at equilibrium. acanthusresearch.com
Conformational analysis of related cyclic N-nitrosamines, such as N-nitrosopiperidines, provides a valuable model for understanding the conformational preferences of the cyclohexyl ring in this compound. cdnsciencepub.com Studies have shown that substituents on the ring can have a distinct preference for either axial or equatorial positions, and this is influenced by the syn or anti relationship with the nitroso oxygen. cdnsciencepub.com The energy difference between these conformers can be small, leading to a dynamic equilibrium in solution.
The energy landscape of this compound is further complicated by the chair and boat conformations of the cyclohexyl ring, in addition to the rotation around the N-phenyl bond. Molecular modeling can be used to map this complex potential energy surface and identify the most stable low-energy conformations. The relative stabilities of these conformers are determined by a delicate balance of steric hindrance and electronic effects.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| E-isomer (anti) | 0.0 (Reference) | Bulkiest group is anti to the nitroso oxygen. Generally more stable. |
| Z-isomer (syn) | 1.0 - 3.0 | Bulkiest group is syn to the nitroso oxygen. Generally less stable due to steric clash. |
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including reactants, products, intermediates, and transition states. For N-nitrosamines, theoretical studies have been crucial in understanding their metabolic activation pathways, which are believed to be responsible for their biological activity. nih.gov
One of the key activation steps is the hydroxylation of the carbon atom alpha to the nitrosamino group. nih.gov Computational models can calculate the activation energies for this process, providing insights into its feasibility and regioselectivity (i.e., whether the hydroxylation occurs on the cyclohexyl or phenyl ring). The subsequent decomposition of the resulting α-hydroxynitrosamine is also a critical step that can be modeled. nih.gov
Transition state analysis allows for the characterization of the high-energy species that connect reactants and products. By calculating the structure and energy of the transition state, chemists can determine the rate-limiting step of a reaction and understand how different substituents might affect the reaction rate. For example, the decomposition of N-nitrosamines can proceed through different pathways, and computational studies can help to discern the most likely mechanism by comparing the energy barriers of the various possible transition states. nih.gov These studies have suggested that the decomposition of the alkyldiazohydroxide, a key intermediate, likely proceeds via a direct nucleophilic attack rather than through the formation of a carbocation. nih.gov
Advanced Research Directions and Emerging Methodologies
Exploration of N-Cyclohexyl-N-phenylnitrous Amide as a Chemical Intermediate
The reactivity of the N-nitrosamide functional group makes this compound a potentially valuable intermediate in organic synthesis. Although not commonly employed as a starting material in large-scale synthesis, its structure lends itself to several strategic transformations.
Research into the broader class of N-nitrosamides has revealed their utility in generating other valuable compounds. For instance, N-nitrosamides can serve as precursors to structurally significant molecules like indazoles through cascade reactions involving arynes and C(sp³)–H bond functionalization under transition-metal-free conditions researchgate.net. The N-nitroso group can also act as a traceless directing group, enabling the activation of otherwise inert C–H bonds in transition metal-catalyzed reactions, which is a powerful strategy for constructing complex heterocyclic systems rsc.org.
Furthermore, N-nitrosamides can undergo transformations such as transamidation to produce acyl hydrazides, which are important building blocks in medicinal chemistry researchgate.net. Another fundamental reaction is denitrosation, which would convert this compound back to its parent secondary amine, N-cyclohexylaniline nih.gov. This reversible functionalization could be employed as a protecting group strategy in multi-step syntheses. While these applications are established for the N-nitrosamide class, dedicated studies exploring the specific utility of this compound as a synthetic intermediate remain a promising area for future research.
Development of Green Chemistry Approaches for its Synthesis and Transformations
In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign methods for the synthesis of N-nitrosamides. A prominent green approach involves the N-nitrosation of secondary amines using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions rsc.orgscispace.comresearchgate.netsemanticscholar.org. This methodology offers numerous advantages over traditional methods that often rely on nitrous acid generated in situ from sodium nitrite and strong mineral acids rsc.org.
The solvent-free reaction with TBN is characterized by its efficiency, broad substrate scope, and mild conditions rsc.orgresearchgate.net. The process is typically complete within minutes at room temperature, providing excellent yields of the desired N-nitrosamine product rsc.org. Crucially, this method is metal-free and acid-free, which simplifies the purification process and reduces corrosive waste streams rsc.org. The only significant byproduct is tert-butanol, which is less hazardous and more easily removed than the byproducts of other nitrosating agents rsc.org. This approach demonstrates high functional group tolerance, leaving sensitive and acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) intact rsc.orgresearchgate.net.
| Green Chemistry Principle | Methodology (tert-Butyl Nitrite) | Key Advantages | Reference |
|---|---|---|---|
| Prevention of Waste | High atom economy and excellent yields minimize waste generation. | Reduces the need for costly waste treatment and disposal. | researchgate.net |
| Safer Solvents and Auxiliaries | Reaction is performed under solvent-free conditions. | Eliminates solvent-related hazards, environmental pollution, and purification costs. | rsc.orgrsc.org |
| Design for Energy Efficiency | Reactions are often completed in minutes at ambient temperature. | Lowers energy consumption compared to methods requiring heating or cooling. | rsc.org |
| Use of Catalysis | The reaction proceeds without the need for metal or acid catalysts. | Avoids catalyst-related costs, toxicity, and contamination of the final product. | rsc.org |
| Safer Chemistry | Avoids the use of strong mineral acids and generates a less hazardous byproduct (tert-butanol). | Enhances overall process safety and reduces environmental impact. | rsc.orgrsc.org |
Mechanistic Investigations of Novel Reactions Involving Nitrosamide Substrates
Understanding the reaction mechanisms of N-nitrosamides is crucial for controlling their reactivity and developing new transformations. Research has focused on both their formation and subsequent reactions, particularly under photochemical conditions.
The formation of N-nitrosamides from secondary amines is typically achieved through reaction with a nitrosating agent. Computational studies using density functional theory (DFT) have elucidated the mechanism of N-nitrosation, showing that agents like dinitrogen trioxide (asym-N₂O₃) react with secondary amines through a pathway with a relatively low activation energy researchgate.net. This suggests the reaction is likely to occur readily if the reactive components are present researchgate.net.
The photochemistry of N-nitrosamides has been a subject of particular interest. Upon irradiation with UV light, the primary photochemical event is the homolytic cleavage of the nitrogen-nitrogen (N–N) bond cdnsciencepub.comacs.orgmit.edu. This is in stark contrast to the thermal decomposition of N-nitrosamides, which typically involves the cleavage of the nitrogen-carbonyl bond cdnsciencepub.com. The photolysis of N-nitrosamides in acidic media leads to two main pathways: a photo-elimination of [NOH] and a light-catalyzed denitrosation to regenerate the parent amide cdnsciencepub.com. Quantum mechanical calculations support N–N bond breakage as the most susceptible pathway under UV photolysis mdpi.com. The efficiency, or quantum yield, of these photochemical reactions can be significantly influenced by factors such as pH and the presence of dissolved oxygen mit.edunih.gov.
| Reaction Type | Key Mechanistic Step | Influencing Factors | Typical Products | Reference |
|---|---|---|---|---|
| N-Nitrosation | Nucleophilic attack of secondary amine on nitrosating agent (e.g., N₂O₃). | Amine pKa, steric hindrance, nitrosating agent. | N-Nitrosamide. | researchgate.net |
| UV Photolysis | Homolytic cleavage of the N-N bond. | Wavelength of light, pH, dissolved oxygen. | Amide radical, nitric oxide, parent amide. | cdnsciencepub.comacs.orgmit.edumdpi.com |
| Thermal Decomposition | Cleavage of the N-acyl bond. | Temperature, solvent. | Diazo esters, which rearrange to other products. | cdnsciencepub.com |
| Acid-Catalyzed Denitrosation | Protonation of the nitroso group followed by nucleophilic attack. | Acid concentration, presence of nucleophiles. | Secondary amine. | nih.gov |
In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
To gain deeper insight into the complex reaction pathways of N-nitrosamides, researchers are increasingly turning to in-situ spectroscopic methods for real-time reaction monitoring spectroscopyonline.comresearchgate.net. These techniques allow for the direct observation of reactant consumption, product formation, and the appearance of transient intermediates, providing invaluable kinetic and mechanistic data that can be missed by traditional offline analysis spectroscopyonline.commpg.de.
One emerging methodology for the real-time monitoring of total N-nitrosamine concentrations involves UV photolysis coupled with chemiluminescence detection nih.gov. In this method, the sample flows through a reactor where UV light cleaves the N–NO bond, releasing nitric oxide (NO). This NO is then detected via its chemiluminescent reaction with ozone, providing a continuous, real-time measure of the N-nitrosamine concentration nih.gov. This technique is highly specific and offers a low limit of detection nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring iastate.edunorthwestern.edu. By acquiring a series of spectra over time directly in the NMR tube, researchers can track the concentrations of various species throughout the reaction iastate.edu. Time-resolved kinetic NMR experiments, which may combine rapid-mixing techniques with continuous flow, can provide high-resolution spectral and temporal data, allowing for the detailed study of reactions under off-equilibrium conditions mpg.denih.gov. Other spectroscopic techniques, such as Mid-Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy, are also well-suited for in-situ monitoring, each offering distinct advantages depending on the specific reaction being studied spectroscopyonline.com. The application of these advanced analytical methods promises to accelerate the understanding of this compound's reactivity and guide the development of new synthetic applications.
Q & A
Basic Research Questions
Q. What experimental precautions are critical when handling N-cyclohexyl-N-phenylnitrous amide?
- Methodology : Always use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatility or toxic byproducts. Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
- Rationale : Nitrous amides often exhibit reactivity with moisture or light, requiring controlled environments. Safety protocols align with handling structurally similar sulfonamides and nitrosamines .
Q. How can researchers confirm the formation of this compound after synthesis?
- Methodology : Use FT-IR spectroscopy to identify characteristic amide C=O stretches (~1640–1680 cm⁻¹) and N–H bending modes (~1550 cm⁻¹). Validate purity via ¹H/¹³C-NMR to resolve cyclohexyl and phenyl proton environments .
- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT) or analogous compounds (e.g., N-cyclohexylsulfamic acid ).
Q. What solvents and conditions optimize its stability during storage?
- Methodology : Avoid protic solvents (e.g., H₂O, alcohols) to prevent hydrolysis. Use anhydrous DMF or DCM for dissolution. Store at –20°C in amber vials to mitigate photodegradation .
Advanced Research Questions
Q. How do pH and carbodiimide coupling agents influence the synthesis of nitrous amides?
- Methodology : Carbodiimides (e.g., EDC) activate carboxyl groups for amide bond formation at pH 3.5–4.5. Monitor reaction progress via HPLC to detect intermediates (e.g., O-acylisourea). Avoid excess EDC to minimize N-acylurea side products .
- Data Contradictions : While EDC is effective at low pH, conflicting studies show reduced efficiency in aqueous media for non-cyclizable substrates. Use anhydrous conditions or alternative coupling reagents (e.g., DIC/Oxyma) for improved yields .
Q. What spectroscopic techniques resolve hydrogen-bonding dynamics in nitrous amides?
- Methodology : Employ 2D-IR spectroscopy to probe N–H vibrational modes (3000–3500 cm⁻¹) and hydrogen-bonding lifetimes. Compare with computational models (e.g., molecular dynamics simulations) .
- Case Study : Cyclic amides exhibit ultrafast N–H relaxation (~1 ps) under hydrogen-bonded conditions, which may inform solvent selection for stabilizing nitrous amides .
Q. How can computational chemistry predict reactivity and degradation pathways?
- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, identifying vulnerable sites (e.g., nitrosamine group). Simulate hydrolysis pathways in silico to guide experimental stability tests .
- Validation : Cross-reference computational predictions with experimental LC-MS data to detect degradation products (e.g., cyclohexylamine or nitrosobenzene derivatives) .
Q. What strategies minimize cyanide byproducts during amide bond formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
